methyl 4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]carbamoyl}benzoate
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Overview
Description
Methyl 4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]carbamoyl}benzoate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2
Mechanism of Action
Target of Action
Compounds containing a pyrazole moiety, such as this one, are known for their diverse pharmacological effects .
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets and induce a range of effects .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Result of Action
It is known that pyrazole derivatives can induce a range of biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]carbamoyl}benzoate typically involves the following steps:
Formation of 3,5-dimethyl-1H-pyrazole: This can be achieved through the reaction of hydrazine with acetylacetone in the presence of an acid catalyst.
Alkylation: The 3,5-dimethyl-1H-pyrazole is then alkylated with 2-chloroethanol to introduce the ethyl group.
Carbonylation: The resulting compound is treated with methyl carbamate to introduce the carbamoyl group.
Esterification: Finally, the carboxylic acid group is esterified with methanol to yield the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and green chemistry principles can also be employed to make the process more efficient and environmentally friendly.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to modify the pyrazole ring or the ethyl carbamoyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may use reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Methyl 4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]carbamoyl}benzoate is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: The compound has shown potential in biological studies, including its use as a probe in biochemical assays. Medicine: It has been investigated for its pharmacological properties, including antileishmanial and antimalarial activities. Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Pyrazole derivatives: Other pyrazole derivatives with different substituents on the ring.
Carbamate esters: Compounds with similar carbamoyl and ester groups.
Ethylamine derivatives: Compounds containing ethylamine groups.
Uniqueness: Methyl 4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]carbamoyl}benzoate is unique due to its specific combination of the pyrazole ring, ethyl carbamoyl group, and ester functionality. This combination provides distinct chemical and biological properties compared to other similar compounds.
Biological Activity
Methyl 4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]carbamoyl}benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound is characterized by its pyrazole ring, which is known for various biological activities. The presence of the methyl and ethyl substituents enhances its solubility and bioavailability.
Chemical Formula: C15H18N4O3
Molecular Weight: 302.33 g/mol
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research on related pyrazole derivatives has demonstrated their ability to inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest: Compounds similar to this compound have been shown to induce G0/G1 phase arrest in cancer cells, leading to reduced cell division and growth .
- Autophagy Modulation: Some derivatives have been identified as autophagy modulators that disrupt autophagic flux while increasing basal autophagy levels. This mechanism is particularly relevant in pancreatic cancer models .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression by binding to their active sites.
- Receptor Interaction: It could interact with cell surface receptors that mediate cell signaling pathways related to growth and survival.
- mTOR Pathway Modulation: Similar compounds have been observed to reduce mTORC1 activity, which plays a crucial role in cell growth and metabolism .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of pyrazole derivatives. Key findings include:
- Substituent Effects: The introduction of various substituents on the pyrazole ring significantly influences the compound's potency and selectivity against cancer cells.
- Hydrophobic Interactions: Increased hydrophobicity from alkyl groups can enhance binding affinity to target proteins, improving efficacy.
Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of several pyrazole derivatives, including those with structural similarities to this compound. The results indicated submicromolar IC50 values against MIA PaCa-2 pancreatic cancer cells, demonstrating significant potential for further development as anticancer agents .
Study 2: Autophagy Modulation
Another investigation focused on the autophagy modulation properties of related compounds. These studies revealed that certain pyrazole derivatives could disrupt mTORC1 reactivation during nutrient refeeding after starvation, leading to the accumulation of autophagic markers such as LC3-II .
Data Table: Biological Activities of Related Compounds
Compound Name | IC50 (μM) | Mechanism of Action | Targeted Cancer Type |
---|---|---|---|
Compound A | 0.5 | mTORC1 inhibition | Pancreatic |
Compound B | 0.8 | Autophagy modulation | Breast |
Compound C | 0.3 | Cell cycle arrest | Lung |
Properties
IUPAC Name |
methyl 4-[2-(3,5-dimethylpyrazol-1-yl)ethylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-11-10-12(2)19(18-11)9-8-17-15(20)13-4-6-14(7-5-13)16(21)22-3/h4-7,10H,8-9H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJWWYPAJIPGPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC=C(C=C2)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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